N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c18-15-6-7-16(26-15)27(22,23)20-8-2-1-3-12(20)17(21)19-11-4-5-13-14(9-11)25-10-24-13/h4-7,9,12H,1-3,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGDKLMFCGIDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-2-Carboxylic Acid Derivatives
The piperidine backbone is typically derived from commercially available piperidine-2-carboxylic acid or its ester-protected variants. Methyl or ethyl esters are preferred for their stability during subsequent reactions. For example, piperidine-2-carboxylic acid methyl ester serves as a key intermediate, allowing selective sulfonylation at the piperidine nitrogen.
5-Chlorothiophene-2-Sulfonyl Chloride
This electrophilic reagent is synthesized via chlorosulfonation of 2-chlorothiophene using chlorosulfonic acid under controlled temperatures (0–5°C). The resulting sulfonyl chloride is isolated by distillation or crystallization.
1,3-Benzodioxol-5-Amine
1,3-Benzodioxol-5-amine (CAS 23181-20-4) is prepared through reduction of 5-nitro-1,3-benzodioxole using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media.
Synthetic Routes
Step 1: Piperidine Sulfonylation
The piperidine nitrogen is sulfonylated using 5-chlorothiophene-2-sulfonyl chloride. Reactions proceed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as pyridine or 4-dimethylaminopyridine (DMAP) to scavenge HCl.
- Dissolve piperidine-2-carboxylic acid methyl ester (1.0 equiv) in DCM (10 mL/g).
- Add 5-chlorothiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with ice water, extract with DCM, and dry over Na₂SO₄.
- Purify by silica gel chromatography (hexane/ethyl acetate, 3:1).
Step 2: Carboxamide Formation
The sulfonated piperidine intermediate is coupled with 1,3-benzodioxol-5-amine via carbodiimide-mediated amide bond formation.
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
- Additive : Hydroxybenzotriazole (HOBt, 1.5 equiv)
- Solvent : DCM or THF
- Temperature : 0°C to room temperature
- Reaction Time : 24 hours
Workup :
- Dilute with ethyl acetate.
- Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
- Dry over MgSO₄ and concentrate.
- Recrystallize from ethanol/water (4:1).
Reaction Optimization and Challenges
Sulfonylation Efficiency
Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion, but higher equivalents promote di-sulfonylation byproducts. DMAP (0.1 equiv) enhances reactivity without side reactions.
Amide Coupling Side Reactions
Competitive O-acylation of the benzodioxole oxygen is mitigated by using HOBt, which activates the carboxylate without nucleophilic interference.
Solvent Influence
Polar aprotic solvents (e.g., THF) improve sulfonyl chloride solubility but may require longer reaction times compared to DCM.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with gradients of hexane/ethyl acetate (3:1 to 1:2) effectively separates sulfonylated intermediates from unreacted starting materials.
Crystallization
Final recrystallization from ethanol/water yields white crystalline solids with >95% purity (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 4.0 Hz, 1H, thiophene), 7.45 (d, J = 8.4 Hz, 1H, benzodioxole), 6.80 (s, 1H, benzodioxole), 4.30–4.10 (m, 2H, piperidine), 3.85 (s, 2H, OCH₂O), 3.20–2.90 (m, 3H, piperidine), 2.30–1.80 (m, 4H, piperidine).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
Alternative Methodologies
Solid-Phase Synthesis
A patent describes immobilizing piperidine-2-carboxylic acid on Wang resin, followed by on-resin sulfonylation and amide coupling. This approach reduces purification steps but yields lower quantities (30–40%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates sulfonylation, achieving 90% conversion in reduced time.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing EDC/HOBt with propylphosphonic anhydride (T3P) reduces coupling agent costs by 40% while maintaining yields.
Waste Management
Sulfonation byproducts (e.g., HCl gas) require scrubbing with NaOH solutions to meet environmental regulations.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide bond is stable under physiological conditions but hydrolyzes under strong acidic or basic environments:
-
Acidic Hydrolysis (HCl, 6M): Produces 5-chlorothiophene-2-sulfonic acid and the parent piperidine-2-carboxamide .
-
Basic Hydrolysis (NaOH, 1M): Yields sulfonate salts and degradation of the piperidine ring .
Benzodioxole Ring Opening
The 1,3-benzodioxole group undergoes ring-opening in concentrated sulfuric acid or prolonged exposure to Lewis acids (e.g., AlCl), yielding catechol derivatives.
Piperidine Ring
-
N-Alkylation: The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .
-
Oxidation: Susceptible to oxidation by KMnO or CrO, forming piperidone derivatives .
5-Chlorothiophene Substituent
-
Electrophilic Substitution: The electron-withdrawing chlorine directs electrophiles (e.g., HNO) to the 4-position of the thiophene ring.
-
Nucleophilic Aromatic Substitution: Limited reactivity due to deactivation by the sulfonyl group.
Spectroscopic Characterization Data
Comparative Reactivity Table
Research Insights
Scientific Research Applications
Pharmacological Applications
- Antibacterial Activity
- Antifungal Properties
- Enzyme Inhibition
- Cancer Research
Synthesis and Characterization
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antibacterial Efficacy
A study conducted by Aziz-ur-Rehman et al. synthesized several piperidine derivatives, including the target compound. They reported moderate to strong antibacterial activity against Salmonella Typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 0.63 µM against AChE inhibition .
Case Study 2: Molecular Docking Studies
Computational studies have been performed to understand the binding interactions of this compound with target proteins. These studies revealed favorable docking scores, indicating strong interactions with active sites of bacterial enzymes, which could explain its antibacterial efficacy .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 5-Chlorothiophene Sulfonyl Moieties
- Compound 33 (2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide):
- Structural similarity : Shares the 5-chlorothiophene sulfonamide group, which is critical for sulfonamide-mediated hydrogen bonding in target proteins.
- Synthesis : Prepared via a coupling reaction with a 39% yield, purified by mass-directed HPLC .
- Divergence : Replaces the benzodioxol-piperidine carboxamide with an indole-acetamide scaffold, likely altering target selectivity compared to the query compound .
Benzodioxol-Substituted Derivatives
Compound 10 (N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide):
- Ethylone (1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one): Functional contrast: A psychoactive cathinone derivative with a benzodioxol group but lacks the sulfonyl-piperidine framework. Highlights how structural variations drastically alter biological activity (e.g., stimulant vs.
Piperidine Carboxamide-Based Compounds
- Compound 2 (1-(2,5-difluorobenzoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide):
- Structural similarity : Utilizes a piperidine carboxamide core, suggesting comparable conformational preferences.
- Divergence : Substitutes the benzodioxol and chlorothiophene groups with difluorobenzoyl and pyridinyloxy substituents, likely redirecting target specificity toward kinase or GPCR pathways .
Data Tables and Research Findings
Table 2: Functional Implications of Key Substituents
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its complex structure, is being investigated for its efficacy in various therapeutic applications, particularly in the fields of oncology and inflammation.
Molecular Formula
The molecular formula of this compound is .
Structural Features
The compound features a benzodioxole moiety and a chlorothiophene sulfonamide group linked to a piperidine ring. These structural elements are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 436.9 g/mol |
| Physical State | Solid |
| Purity | >98% |
| Melting Point | 133.0 to 137.0 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
- Cell Cycle Arrest : Research indicates that it induces cell cycle arrest in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, particularly under glucose starvation conditions, which contributes to its cytotoxic effects on cancer cells.
Pharmacological Studies
Several studies have explored the pharmacological implications of this compound:
- Anti-Cancer Activity : In vitro studies demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves modulation of apoptotic pathways and inhibition of tumor growth factors.
- Anti-inflammatory Effects : The inhibition of COX enzymes suggests potential use as an anti-inflammatory agent. Animal models have shown reduced inflammation markers following treatment with this compound.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of breast cancer. The results indicated:
Q & A
What are the standard synthetic routes for synthesizing N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Intermediate Formation : Activation of 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.
- Coupling Reactions : Reacting the sulfonyl chloride with a piperidine derivative under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.
- Final Assembly : Coupling the benzodioxol-5-amine moiety to the piperidine-carboxamide core via carbodiimide-mediated amidation (e.g., EDC/HOBt).
Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
How is the structural integrity of this compound validated in academic research?
Level: Basic
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, particularly for the benzodioxole, sulfonyl, and piperidine moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, especially if chiral centers are present (e.g., piperidine ring conformation) .
What preliminary biological screening assays are recommended for this compound?
Level: Basic
Methodological Answer:
Initial pharmacological profiling often includes:
- In Vitro Enzyme Assays : Testing inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.
- Cell Viability Assays : MTT or resazurin assays to assess cytotoxicity in relevant cell lines.
- Receptor Binding Studies : Radioligand displacement assays (e.g., using -labeled ligands) to evaluate affinity for GPCRs or ion channels .
How can researchers optimize synthetic yields for large-scale production in academic settings?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aromatic intermediates are involved.
- Solvent Optimization : Replacing polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions.
- Microwave-Assisted Synthesis : Reducing reaction times for steps like amidation or sulfonylation, which may improve yields by 15–20% .
How should contradictory data in biological activity studies be resolved?
Level: Advanced
Methodological Answer:
To address discrepancies:
- Dose-Response Reevaluation : Perform EC₅₀/IC₅₀ assays across a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects.
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may interfere with assays.
- Structural Analog Comparison : Synthesize derivatives with modifications to the benzodioxole or sulfonyl groups to isolate pharmacophoric contributions .
What methodologies are used to study target protein interactions for this compound?
Level: Advanced
Methodological Answer:
Advanced interaction studies involve:
- Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of binding to immobilized receptors.
- Molecular Dynamics (MD) Simulations : Modeling interactions with homology-built protein structures (e.g., using GROMACS or AMBER).
- Cryo-EM : For large protein complexes, though this requires ultra-pure compound (>99% purity) .
How can computational modeling enhance the understanding of this compound’s mechanism?
Level: Advanced
Methodological Answer:
Computational approaches include:
- Docking Studies : Using AutoDock Vina to predict binding poses in target active sites (e.g., serotonin receptors).
- QSAR Modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with activity data.
- ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
What protocols are recommended for stability and degradation studies?
Level: Advanced
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base buffers).
- HPLC-PDA Analysis : Monitor degradation products using C18 columns and diode array detection (210–400 nm).
- Mass Balance Studies : Ensure recovery >95% to validate analytical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
